

# Application Note & Protocol: Chiral Synthesis of (2S,3S)-2-(phenoxymethyl)morpholine

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## Compound of Interest

Compound Name: 2-(Phenoxymethyl)morpholine

Cat. No.: B066196

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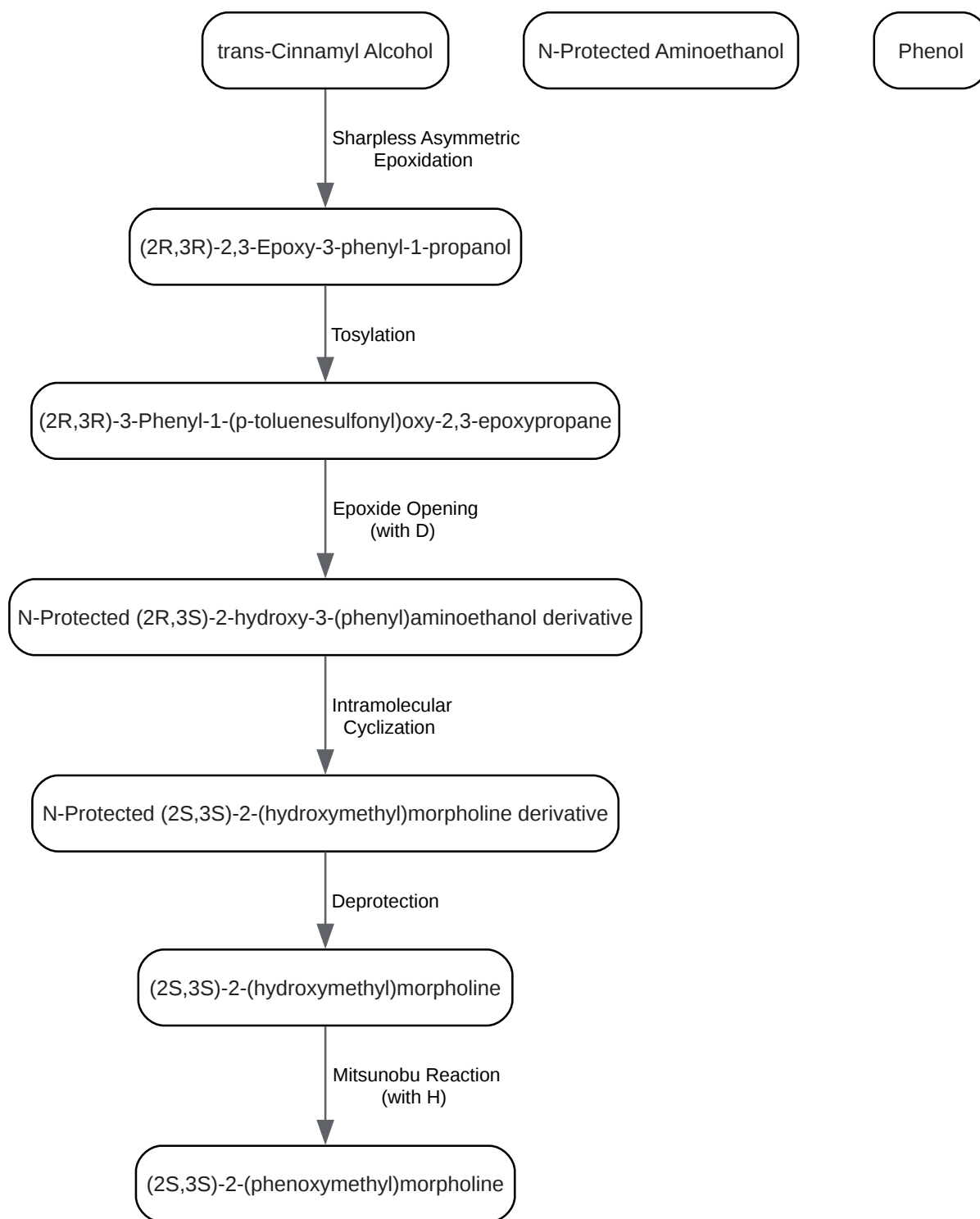
## Introduction: The Significance of Chiral Morpholines

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently appearing in a multitude of approved drugs and clinical candidates.<sup>[1]</sup> The specific stereochemistry of substituents on the morpholine core can profoundly influence biological activity, making the development of robust asymmetric syntheses for chiral morpholines a critical area of research. <sup>[1]</sup> (2S,3S)-2-(phenoxymethyl)morpholine is a key chiral intermediate and a structural analog to potent norepinephrine reuptake inhibitors like Reboxetine, making its stereoselective synthesis of significant interest for drug discovery and development programs.<sup>[2][3]</sup> This document provides a detailed protocol for the chiral synthesis of (2S,3S)-2-(phenoxymethyl)morpholine, leveraging established methodologies in asymmetric synthesis to ensure high stereochemical fidelity.

## Synthetic Strategy: A Multi-step Approach to Stereocontrol

The proposed synthesis of (2S,3S)-2-(phenoxymethyl)morpholine is a multi-step sequence commencing from commercially available starting materials. The core of this strategy lies in the early establishment of the desired stereochemistry, which is then carried through the subsequent reaction steps. The key transformations include an asymmetric epoxidation to set

the two contiguous stereocenters, followed by regioselective epoxide opening and subsequent cyclization to form the morpholine ring.



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Caption: Synthetic workflow for (2S,3S)-2-(phenoxymethyl)morpholine.

## Experimental Protocols

### Materials and Reagents

Reagent	Supplier	Grade
trans-Cinnamyl alcohol	Sigma-Aldrich	98%
Titanium(IV) isopropoxide	Sigma-Aldrich	97%
(+)-Diethyl L-tartrate	Sigma-Aldrich	99%
tert-Butyl hydroperoxide	Sigma-Aldrich	5.0-6.0 M in decane
p-Toluenesulfonyl chloride	Sigma-Aldrich	98%
Benzylamine	Sigma-Aldrich	99%
Sodium hydride	Sigma-Aldrich	60% dispersion in mineral oil
Palladium on carbon	Sigma-Aldrich	10 wt. %
Phenol	Sigma-Aldrich	99%
Triphenylphosphine	Sigma-Aldrich	99%
Diisopropyl azodicarboxylate (DIAD)	Sigma-Aldrich	97%
Dichloromethane (DCM)	Sigma-Aldrich	Anhydrous, ≥99.8%
Tetrahydrofuran (THF)	Sigma-Aldrich	Anhydrous, ≥99.9%

## Step 1: Sharpless Asymmetric Epoxidation of trans-Cinnamyl Alcohol

This initial step is crucial for establishing the (2R,3R) stereochemistry of the epoxy alcohol intermediate.<sup>[4]</sup>

Procedure:

- To a stirred solution of (+)-diethyl L-tartrate (1.5 eq.) and titanium(IV) isopropoxide (1.0 eq.) in anhydrous dichloromethane (DCM) at -20 °C, add tert-butyl hydroperoxide (1.5 eq.) in decane dropwise.
- Stir the mixture for 30 minutes at -20 °C.
- Add a solution of trans-cinnamyl alcohol (1.0 eq.) in DCM dropwise to the reaction mixture.
- Maintain the reaction at -20 °C for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
- Upon completion, quench the reaction by the addition of water.
- Allow the mixture to warm to room temperature and stir for 1 hour.
- Filter the mixture through Celite, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to afford (2R,3R)-2,3-epoxy-3-phenyl-1-propanol.

## Step 2: Tosylation of (2R,3R)-2,3-Epoxy-3-phenyl-1-propanol

Activation of the primary alcohol as a tosylate facilitates the subsequent nucleophilic attack.

Procedure:

- Dissolve (2R,3R)-2,3-epoxy-3-phenyl-1-propanol (1.0 eq.) in anhydrous DCM and cool to 0 °C.
- Add triethylamine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).
- Stir the reaction mixture at 0 °C for 2-3 hours.

- Monitor the reaction progress by TLC.
- Upon completion, wash the reaction mixture with cold water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude tosylate, which can be used in the next step without further purification.

### Step 3: Epoxide Opening with Benzylamine

Regioselective opening of the epoxide by benzylamine sets the stage for the morpholine ring formation.

Procedure:

- To a solution of the crude tosylate from the previous step (1.0 eq.) in anhydrous THF, add benzylamine (2.0 eq.).
- Heat the reaction mixture to reflux and stir for 12-16 hours.
- Cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the residue by flash column chromatography to yield the N-benzyl protected amino alcohol intermediate.

### Step 4: Intramolecular Cyclization to form the N-Benzyl Morpholine

Base-mediated intramolecular cyclization affords the protected morpholine ring.

Procedure:

- Dissolve the N-benzyl protected amino alcohol (1.0 eq.) in anhydrous THF and cool to 0 °C.
- Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Carefully quench the reaction with water at 0 °C.

- Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product via flash column chromatography to give (2S,3S)-4-benzyl-2-(hydroxymethyl)morpholine.

## Step 5: Mitsunobu Reaction for Phenoxymethyl Ether Formation

The Mitsunobu reaction provides a reliable method for the formation of the phenoxymethyl ether with inversion of configuration at the hydroxymethyl group is not a concern here as it is a primary alcohol.

Procedure:

- Dissolve (2S,3S)-4-benzyl-2-(hydroxymethyl)morpholine (1.0 eq.), phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C.
- Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the solution.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Concentrate the reaction mixture and purify by flash column chromatography to afford (2S,3S)-4-benzyl-2-(**phenoxymethyl**)morpholine.

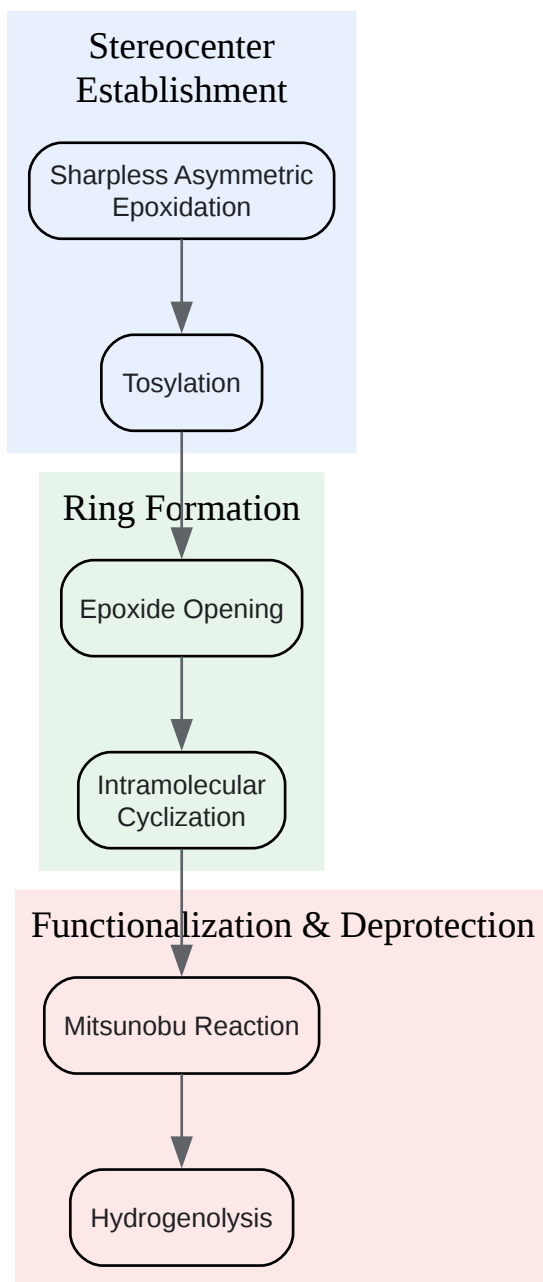
## Step 6: Deprotection to Yield the Final Product

Removal of the N-benzyl protecting group via hydrogenolysis yields the target compound.

Procedure:

- Dissolve (2S,3S)-4-benzyl-2-(**phenoxymethyl**)morpholine (1.0 eq.) in methanol.
- Add palladium on carbon (10 mol %) to the solution.
- Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

- Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography to obtain (2S,3S)-2-(phenoxymethyl)morpholine.



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Caption: Key stages of the synthetic protocol.

## Trustworthiness and Self-Validation

The integrity of this protocol is ensured by the well-established and highly predictable nature of the key transformations employed. The Sharpless asymmetric epoxidation is renowned for its high enantioselectivity with allylic alcohols.<sup>[4]</sup> The stereochemical outcome of the epoxide opening and subsequent intramolecular cyclization is governed by well-understood SN2 reaction mechanisms. Each intermediate can be fully characterized by standard analytical techniques (NMR, MS, and chiral HPLC) to confirm its structure and stereochemical purity before proceeding to the next step, thus providing a self-validating synthetic sequence.

## Conclusion

This application note provides a comprehensive and detailed protocol for the chiral synthesis of **(2S,3S)-2-(phenoxymethyl)morpholine**. By employing a robust and well-precedented synthetic strategy, this guide enables researchers in academic and industrial settings to access this valuable chiral building block with high stereochemical purity. The presented methodology is amenable to scale-up and can be adapted for the synthesis of related morpholine derivatives.

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